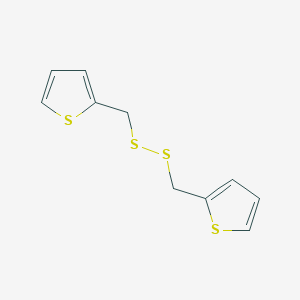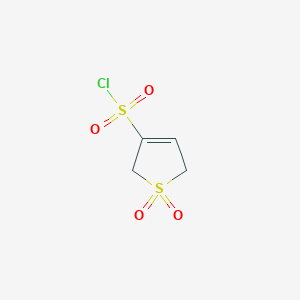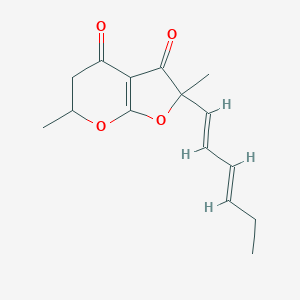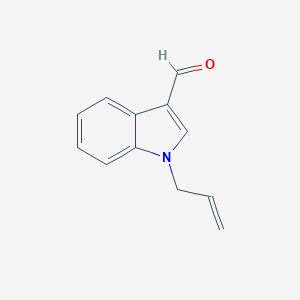
1-Allyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Allyl-1H-indole-3-carbaldehyde involves various methods, including three-component, one-pot domino reactions which combine allylindation of 1H-indole-3-carbaldehyde with dehydrative alkylation of C and N nucleophiles, offering an efficient approach to functionalized indolylbutenes (Colombo et al., 2008). Another method involves gold-catalyzed cycloisomerizations yielding 1H-indole-2-carbaldehydes, demonstrating the versatility of indole derivatives in synthetic organic chemistry (Kothandaraman et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-Allyl-1H-indole-3-carbaldehyde exhibits interesting features, including the planarity of the indole ring system and the spatial arrangement of the allyl and carbaldehyde groups. Detailed structural analysis reveals stabilization mechanisms involving hydrogen bonds and π–π interactions, which contribute to the compound's chemical stability and reactivity (Selvanayagam et al., 2008).
Chemical Reactions and Properties
1-Allyl-1H-indole-3-carbaldehyde participates in a variety of chemical reactions, including nucleophilic substitution, which allows for the generation of new heterocyclic compounds. The reactivity of this compound under different conditions demonstrates its versatility in organic synthesis, making it a valuable building block for the construction of complex molecular architectures (Vikrishchuk et al., 2019).
Physical Properties Analysis
The physical properties of 1-Allyl-1H-indole-3-carbaldehyde, including melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. These properties are influenced by the molecular structure and functional groups present in the compound. Understanding these properties is essential for optimizing reaction conditions and for the purification of the synthesized products.
Chemical Properties Analysis
The chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, such as reactivity with various nucleophiles and electrophiles, acid-base behavior, and photochemical stability, are key to its application in organic synthesis. Studies on its reactivity patterns provide insights into the mechanisms of complex reactions and facilitate the development of new synthetic methodologies (Malamidou-Xenikaki et al., 1997).
Applications De Recherche Scientifique
Colombo et al. (2008) developed a three-component, one-pot domino reaction using 1H-indole-3-carbaldehyde, which efficiently produces various functionalized Indolylbutenes. This method is a versatile tool for synthesizing complex organic compounds (Colombo et al., 2008).
Fatima et al. (2022) showed that 1H-Indole-3-carbaldehyde has sufficient charge transfer properties and potential for biological applications, indicating its potential for ligand-protein interactions and drug similarities (Fatima et al., 2022).
Yamada et al. (2012) demonstrated that 1-methoxyindole-3-carbaldehyde can be used in nucleophilic substitution reactions to produce 2-substituted indole-3-carbaldehydes with diverse properties (Yamada et al., 2012).
Cravotto et al. (2006) improved the allylindation process of 1H-indole-3-carboxaldehyde in the presence of azoles, leading to better yields and more efficient synthesis (Cravotto et al., 2006).
Abbiati et al. (2005) presented a novel method for preparing [1,4]oxazino[4,3-a]indoles by reacting 1-alkynyl-1H-indole-2-carbaldehydes with various alkoxides (Abbiati et al., 2005).
Moody and Ward (1984) synthesized 1,8-dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde, showing that their 1-allyl derivatives undergo photochemical rearrangement to 2H-isomers (Moody & Ward, 1984).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-prop-2-enylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVJAIYQNRQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355447 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-indole-3-carbaldehyde | |
CAS RN |
111480-86-5 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


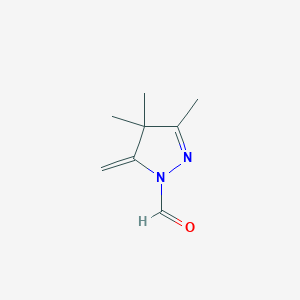
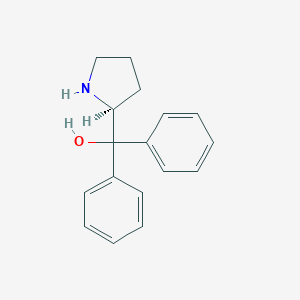
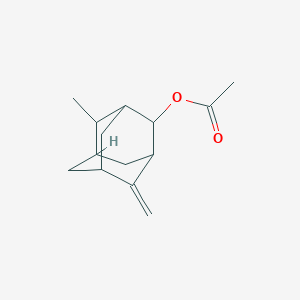
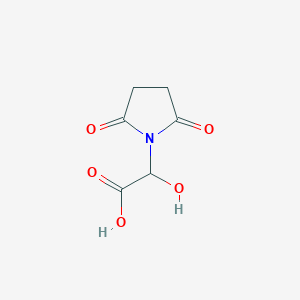
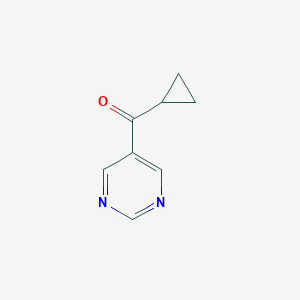
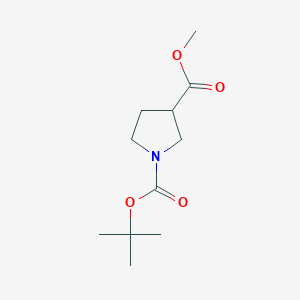
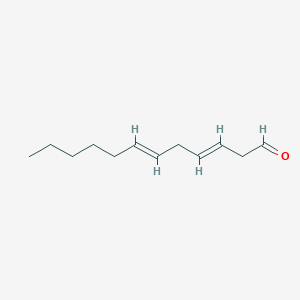

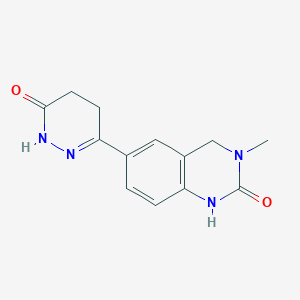
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
